molecular formula C18H16BrNO3 B8172510 n(4-(4-Bromophenoxy)butyl)phthalimide

n(4-(4-Bromophenoxy)butyl)phthalimide

Cat. No.: B8172510
M. Wt: 374.2 g/mol
InChI Key: FUHDBPVOMVWMEF-UHFFFAOYSA-N
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Description

n(4-(4-Bromophenoxy)butyl)phthalimide: is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a butyl chain, which is further substituted with a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of n(4-(4-Bromophenoxy)butyl)phthalimide typically begins with phthalic anhydride and 4-bromophenol.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized phenoxy derivatives.

    Reduction Products: Reduced phthalimide derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: n(4-(4-Bromophenoxy)butyl)phthalimide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound is used in bioconjugation reactions to link biomolecules for various biological studies.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n(4-(4-Bromophenoxy)butyl)phthalimide involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The phthalimide moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • n(4-Bromobutyl)phthalimide
  • n(4-Bromopropyl)phthalimide
  • n(4-Bromopentyl)phthalimide

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain and the presence of the phenoxy group in n(4-(4-Bromophenoxy)butyl)phthalimide.
  • Reactivity: The presence of the phenoxy group in this compound can influence its reactivity compared to other similar compounds.
  • Applications: While all these compounds are used in organic synthesis, this compound’s unique structure makes it particularly useful in specific pharmaceutical and material science applications.

Properties

IUPAC Name

2-[4-(4-bromophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-13-7-9-14(10-8-13)23-12-4-3-11-20-17(21)15-5-1-2-6-16(15)18(20)22/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDBPVOMVWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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